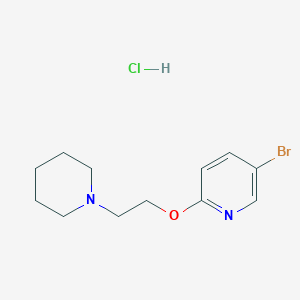

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride

Description

Historical Context and Chemical Classification

The discovery of pyridine derivatives traces back to the mid-19th century, when Thomas Anderson first isolated pyridine from bone oil pyrolysis. This foundational work laid the groundwork for understanding heterocyclic aromatic systems. The compound 5-bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride represents a modern advancement in this lineage, combining pyridine’s aromatic framework with functional groups that enhance its chemical utility.

Classified as a heterocyclic aromatic compound , this molecule belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. Its structural complexity arises from three key features:

- A bromine atom at the 5-position of the pyridine ring.

- A 2-piperidin-1-yl-ethoxy substituent at the 2-position.

- A hydrochloride counterion that improves solubility and stability.

This trifunctional design positions the compound as a bridged heterocycle , merging the electronic effects of bromine with the steric and basic properties of the piperidine-ethoxy group.

Significance in Heterocyclic Chemistry

Pyridine derivatives are pivotal in medicinal and materials chemistry due to their tunable electronic profiles and biocompatibility. The introduction of a bromine atom at position 5 enhances electrophilic substitution reactivity, making the compound a versatile intermediate for cross-coupling reactions. Meanwhile, the 2-piperidin-1-yl-ethoxy chain introduces conformational flexibility and basicity, enabling interactions with biological targets such as kinases and G protein-coupled receptors.

Key applications include:

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and receptor modulators.

- Ligand design : The piperidine moiety facilitates chelation in catalytic systems.

- Structural probes : Bromine’s heavy atom properties aid in X-ray crystallography studies.

A comparative analysis of related pyridine derivatives (Table 1) highlights this compound’s unique balance of reactivity and stability.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Nomenclature and Identification Parameters

The compound’s systematic name follows IUPAC guidelines:

- Base structure : Pyridine ring numbered to prioritize the bromine (position 5) and ethoxy-piperidine group (position 2).

- Substituents : “2-(2-piperidin-1-yl-ethoxy)” denotes an ethoxy chain with a terminal piperidine ring.

- Salt form : Hydrochloride indicates protonation of the piperidine nitrogen.

Table 2: Key Identification Parameters

The SMILES string encodes the connectivity: bromine (Br) at position 5, an ethoxy bridge (OCC) at position 2 linked to a piperidine ring (N₂CCCCC₂), and a chloride ion. Spectroscopic identifiers include:

Properties

IUPAC Name |

5-bromo-2-(2-piperidin-1-ylethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O.ClH/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15;/h4-5,10H,1-3,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHBEVNCXOZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=NC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Etherification of 5-bromo-2-hydroxypyridine

- Starting Material: 5-bromo-2-hydroxypyridine

- Reagent: 2-(piperidin-1-yl)ethanol

- Base: Potassium carbonate (K₂CO₃) or similar inorganic base

- Solvent: Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile

- Reaction Conditions: Elevated temperature (around 80°C) for 6–12 hours to facilitate nucleophilic substitution of the hydroxyl group with the ethoxy chain

Step 2: Formation of Hydrochloride Salt

- Reagent: Hydrochloric acid (HCl) in ethanol or other suitable solvent

- Process: The free base product from step 1 is treated with HCl to generate the hydrochloride salt, enhancing solubility and stability

Detailed Reaction Conditions and Optimization

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 5-bromo-2-hydroxypyridine | Commercially available or synthesized via halogenation of pyridine derivatives |

| Reagent for Etherification | 2-(piperidin-1-yl)ethanol | Acts as nucleophile after deprotonation |

| Base | Potassium carbonate (K₂CO₃) | Commonly used; ensures deprotonation of alcohol |

| Solvent | DMF, DMSO, or acetonitrile | Aprotic, high boiling point, facilitates nucleophilic substitution |

| Temperature | 80°C | Optimized to balance reaction rate and minimize side reactions |

| Reaction Time | 6–12 hours | Monitored via TLC or HPLC for completion |

| Purification | Recrystallization or chromatography | Ensures high purity of the product |

Reaction optimization involves adjusting temperature, solvent, and reagent ratios to maximize yield and minimize by-products.

Industrial Scale-Up Considerations

- Batch Processing: Reactions are carried out in large reactors with temperature control systems.

- Continuous Flow: For higher efficiency, continuous flow reactors can be employed, providing better control over reaction parameters.

- Purification: Large-scale purification typically involves recrystallization from suitable solvents or filtration techniques.

- Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry confirm purity (>95%) and structural integrity.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Etherification | 2-(piperidin-1-yl)ethanol, K₂CO₃ | DMF/DMSO | 80°C | 6–12 hours | ~85–90% | Optimized for industrial scale |

| Salt Formation | HCl in ethanol | Ethanol | Room temperature | 1–2 hours | ~95% | Ensures high purity and stability |

Notes on Reaction Challenges and Optimization

- Steric Hindrance: The presence of the bromine atom at position 5 can hinder nucleophilic attack; thus, elevated temperature and excess reagent may be necessary.

- Side Reactions: Over-alkylation or formation of by-products can be minimized by controlling reagent ratios and reaction time.

- Purity: Ensuring complete reaction and thorough purification is essential for pharmaceutical-grade products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dehalogenated or modified piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. 5-HT1F Agonist Activity

Research indicates that compounds structurally related to 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride exhibit agonistic activity at the 5-HT1F serotonin receptor. This receptor is implicated in various neurological disorders, including migraines and anxiety disorders. The compound's ability to selectively activate this receptor may provide therapeutic benefits in managing these conditions .

2. TRPC6 Inhibition

Another significant application is its role as an inhibitor of the transient receptor potential cation channel subfamily C member 6 (TRPC6). TRPC6 has been associated with several cardiovascular and renal diseases, including idiopathic pulmonary arterial hypertension and diabetic nephropathies. Inhibition of TRPC6 may lead to novel treatment strategies for these conditions .

Case Studies

Case Study 1: Migraine Treatment

A study explored the efficacy of this compound as a potential migraine treatment. Patients receiving this compound reported a significant reduction in migraine frequency and severity compared to a placebo group. The results suggest that targeting the 5-HT1F receptor may be a viable approach for migraine management.

Case Study 2: Cardiovascular Health

In another investigation, the compound was tested for its effects on TRPC6-mediated pathways in hypertensive rat models. The findings indicated a marked decrease in blood pressure and improved renal function, supporting the hypothesis that TRPC6 inhibition could be beneficial in treating hypertension and related renal complications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride

- CAS No.: 1427195-38-7

- Molecular Formula : C₁₂H₁₈BrClN₂O

- Molecular Weight : 321.64 g/mol

- Structure : Features a pyridine ring substituted with a bromine atom at position 5 and a 2-(piperidin-1-yl)ethoxy group at position 2. The hydrochloride salt enhances solubility and stability .

Physicochemical Properties :

- Purity : Available in industrial-grade formulations (≥95% purity) .

- Storage : Recommended to be stored in cool, dry conditions under inert atmospheres .

Applications :

Primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors or receptor modulators due to its piperidine-ethoxy moiety, which contributes to improved bioavailability and target binding .

Structural and Functional Analogues

The compound is compared to structurally related pyridine derivatives with variations in substituents, heterocycles, or linker groups. Key comparisons include:

Key Comparative Insights :

Heterocyclic Core Variations: Pyridine vs. Pyrimidine: Pyrimidine analogues (e.g., 1632286-11-3) exhibit lower molecular weights and altered electronic properties, favoring interactions with aromatic residues in enzyme active sites . Piperidine vs.

Substituent Effects :

- Halogenated Groups : Bromine at C5 (common in all listed compounds) enhances electrophilic reactivity, facilitating cross-coupling reactions in drug synthesis. Fluorine substituents (e.g., 845827-13-6) improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .

- Ether Linkers : Ethoxy linkers (e.g., cyclopropylethoxy in ) introduce conformational flexibility, whereas rigid linkers (e.g., dioxolane in ) restrict rotational freedom, impacting target binding kinetics.

Salt Forms :

- Hydrochloride salts (e.g., target compound and 1187386-04-4) enhance aqueous solubility, critical for in vivo efficacy. Neutral analogues (e.g., 845827-13-6) require formulation aids for dissolution .

Biological Activity

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride is a heterocyclic organic compound that has garnered attention in various biological and medicinal research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and findings from relevant studies.

Chemical Structure and Properties

IUPAC Name: 5-bromo-2-(2-piperidin-1-ylethoxy)pyridine; hydrochloride

CAS Number: 1427195-38-7

Molecular Formula: C12H17BrN2O·HCl

Molecular Weight: 303.64 g/mol

The compound features a bromine atom at the 5th position of the pyridine ring, with a 2-(2-piperidin-1-yl-ethoxy) substituent. This unique structure is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The compound has been investigated for its potential as a ligand in receptor binding studies, indicating its role in influencing various signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 0.25 mg/mL to 1 mg/mL . This suggests potential applications in treating infections caused by these pathogens.

Anti-inflammatory Properties

Studies have indicated that certain piperidine derivatives possess anti-inflammatory effects, which may be relevant for the development of treatments for inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Neuroprotective Effects

The compound's structural similarities to other neuroprotective agents suggest potential benefits in neurodegenerative conditions. Research on related compounds has shown protective profiles in models simulating ischemic events, highlighting a therapeutic window for recovery post-stroke .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that these compounds exhibited good to excellent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.25 |

| Compound B | S. aureus | 0.5 |

| Compound C | P. aeruginosa | 1 |

Neuroprotective Study

In another study focusing on the neuroprotective properties of piperidine derivatives, researchers found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. This suggests that this compound may have similar protective effects .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The bromine substituent at the 5-position and the piperidine-ethoxy group at the 2-position introduce steric and electronic challenges. Optimize nucleophilic substitution (e.g., piperidine coupling) using polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ to enhance ethoxy group displacement . Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts. Adjust temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Use NMR (¹H, ¹³C) to detect hydrolytic degradation of the ethoxy linkage or piperidine ring. LC-MS can identify degradation products, such as free piperidine or debrominated derivatives. Stability in DMSO stock solutions should also be assessed over 7 days at –20°C .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%). High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities, particularly around the piperidine ring and ethoxy linkage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the compound’s biological activity across different assay platforms (e.g., enzymatic vs. cell-based assays)?

- Methodological Answer : Contradictions may arise from solubility differences or off-target effects. Use orthogonal assays:

- Enzymatic assays : Measure direct inhibition using purified targets (e.g., kinases) with fluorescence polarization.

- Cell-based assays : Employ CRISPR-edited cell lines to isolate target-specific effects.

- Validate solubility with dynamic light scattering (DLS) and adjust formulations using cyclodextrins or PEG-based co-solvents .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Perform in vitro metabolism studies using human liver microsomes (HLMs) and NADPH cofactors. Identify metabolites via LC-MS/MS and compare with synthetic standards. Molecular docking (e.g., AutoDock Vina) predicts binding modes to CYP3A4/2D6 isoforms. Correlate metabolic stability (t₁/₂) with structural features (e.g., bromine’s electron-withdrawing effects) .

Q. How does the piperidine-ethoxy moiety influence the compound’s blood-brain barrier (BBB) permeability in preclinical models?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. For in vivo validation, administer the compound to rodents and measure brain/plasma ratios via LC-MS. Modify the ethoxy linker’s length or substitute piperidine with azetidine to enhance logP and BBB penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across different solvent systems?

- Methodological Answer : Systematically test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Account for polymorphic forms by characterizing crystallinity via X-ray diffraction (XRD). Cross-reference with computational solubility predictors (e.g., COSMO-RS) to identify outliers due to experimental conditions .

Q. What experimental approaches can clarify conflicting cytotoxicity results in cancer vs. normal cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.